2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide
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Overview
Description
2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C21H24N2O2S and its molecular weight is 368.5. The purity is usually 95%.
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Scientific Research Applications
Binding Properties and Receptor Affinity
A series of N-(1-benzylpiperidin-4-yl)arylacetamides, which share structural similarities with 2-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)-2-oxoacetamide, were synthesized to evaluate their binding properties for σ1 and σ2 receptors. These compounds displayed higher affinity for σ1 over σ2 receptors, indicating their potential as σ receptor ligands. Notably, the influence of different aromatic rings on the σ1 receptor affinity was explored, showing no significant effect for thiophene, naphthyl, or indole rings, while imidazole or pyridyl rings resulted in a loss of affinity for σ1 receptors. Such findings suggest the importance of specific structural features for receptor binding affinity, providing insights into the design of receptor-targeted therapeutics (Huang, Hammond, Wu, & Mach, 2001).
Oxidative Reaction Applications
The synthesis of 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (Bobbitt's salt) and its use in oxidative reactions showcases the versatility of piperidine derivatives in organic synthesis. Bobbitt's salt, a stoichiometric oxidation reagent, demonstrates the capability of such compounds in the oxidation of alcohols to carbonyl derivatives and the oxidative cleavage of benzyl ethers. This highlights the role of piperidine derivatives as valuable tools in synthetic chemistry, offering environmentally friendly and cost-effective alternatives for oxidative reactions (Mercadante, Kelly, Bobbitt, Tilley, & Leadbeater, 2013).
Antimicrobial and Cytotoxic Activities
The exploration of novel azetidine-2-one derivatives of 1H-benzimidazole, which may bear structural similarities or functional relevance to the compound of interest, demonstrates their antimicrobial and cytotoxic activities. These derivatives were tested against various bacterial strains, showing significant activity and highlighting the potential of such compounds in developing new antimicrobial agents. The study serves as an example of how structural modifications can enhance biological activity, offering a pathway for the discovery of new therapeutics (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Synthesis and SAR Studies of σ1 Receptor Ligands
Further synthesis and quantitative structure-activity relationships (QSAR) studies of N-(1-benzylpiperidin-4-yl)phenylacetamides, similar in structure to the compound , were conducted to assess their affinity and selectivity for σ1 and σ2 receptors. The results revealed a high affinity for σ1 receptors, with modifications on the aromatic ring influencing binding to both receptor types. This research underscores the potential of these compounds in the development of σ receptor-targeted diagnostics or therapeutics, particularly in neurodegenerative diseases and cancer (Huang, Hammond, Whirrett, Kuhner, Wu, Childers, & Mach, 1998).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-N-(2-methylsulfanylphenyl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c1-26-19-10-6-5-9-18(19)22-20(24)21(25)23-13-11-17(12-14-23)15-16-7-3-2-4-8-16/h2-10,17H,11-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBDLWXWQZNRTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.